molecular formula C17H23NO4 B12988101 1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate

1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate

Cat. No.: B12988101
M. Wt: 305.4 g/mol
InChI Key: ZRZMBJGQGQHWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate is a specialized pyrrolidine-based building block designed for advanced organic synthesis and pharmaceutical research. Compounds within this class of N- and C-protected pyrrolidine carboxylates are recognized as key chiral intermediates in the synthesis of active pharmaceutical ingredients (APIs) . The benzyl and ethyl ester protecting groups offer orthogonal deprotection possibilities, providing synthetic flexibility for constructing complex molecules. This scaffold is of particular value in developing therapeutics, as similar ethyl pyrrolidine-1,3-dicarboxylate derivatives are explicitly cited as critical intermediates in the synthesis of Upadacitinib, a successful pharmaceutical agent . Furthermore, the structural features of this compound, specifically the ethyl substituent on the pyrrolidine ring, are found in other advanced intermediates used for the preparation of stereochemically defined pharmaceutical targets . Its primary research applications include serving as a precursor in the development of enzyme inhibitors, receptor antagonists, and other biologically active molecules. As a high-value synthetic building block, it enables researchers to explore novel chemical space in drug discovery programs. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-O-benzyl 3-O-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-3-14-10-18(11-15(14)16(19)21-4-2)17(20)22-12-13-8-6-5-7-9-13/h5-9,14-15H,3-4,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRZMBJGQGQHWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CC1C(=O)OCC)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Key Intermediates

  • Iminodiacetic acid or its esters serve as precursors for the pyrrolidine ring backbone.
  • Benzyl bromide is used for N-benzylation.
  • Ethyl esters and ethyl halides provide the ethyl substituents and ester groups.
  • Alkylating agents such as 1,2-dibromoethane or ethylene dibromide facilitate ring closure and ethylene bridge formation.

Stepwise Synthetic Route

Step Reaction Description Reagents & Conditions Outcome / Intermediate
1 Esterification of iminodiacetic acid Iminodiacetic acid + anhydrous methanol + sulfur oxychloride, low temperature (cryogenic bath), overnight Iminodiacetic methyl ester hydrochloride
2 N-Benzylation Iminodiacetic methyl ester hydrochloride + benzyl bromide + sodium bicarbonate in dimethylformamide, 40°C, overnight 2,2'-oxalic acid methyl esters benzylamine
3 Cyclization via alkali-catalyzed reaction 2,2'-oxalic acid methyl esters benzylamine + oxalic acid diethyl ester + sodium methylate, reflux overnight 1-benzyl-3,4-dihydroxyl-1H-pyrroles-2,5-dimethyl dicarboxylate
4 Ring closure with ethylene dibromide 1-benzyl-3,4-dihydroxyl-1H-pyrroles-2,5-dimethyl dicarboxylate + 1,2-ethylene dibromide in dimethylformamide, 100–120°C, overnight 1-benzyl-3,4-ethylene dioxy pyrroles-2,5-dimethyl dicarboxylate (final product)

Reaction Conditions and Optimization

  • The esterification step requires careful temperature control (cryogenic conditions) to avoid side reactions.
  • N-Benzylation is performed at moderate temperature (around 40°C) to ensure complete substitution without decomposition.
  • Cyclization under alkaline reflux conditions promotes ring formation with high yield.
  • The final ring closure with ethylene dibromide is optimized at 120°C for thorough reaction and maximum yield; temperatures between 100–120°C are effective but with varying yields.
  • After each step, purification involves extraction, washing with water and brine, drying over anhydrous sodium sulfate, and solvent evaporation under reduced pressure.
  • Recrystallization is used in the final step to obtain pure crystalline product.

Research Findings and Yield Data

Step Yield (%) Notes
Esterification to methyl ester hydrochloride ~95% High purity intermediate obtained by rotary evaporation
N-Benzylation to benzylamine ester ~90% Confirmed by thin-layer chromatography (TLC)
Cyclization to dihydroxyl pyrrole ester ~75% Solid precipitate isolated by filtration
Final ring closure to ethylene dioxy pyrrole ester ~70–80% Recrystallized product with high purity

The overall yield is influenced by reaction times, temperatures, and purification efficiency. The process is suitable for scale-up due to mild reaction conditions and straightforward work-up procedures.

Analytical and Characterization Notes

  • Reaction progress is monitored by TLC and high-performance liquid chromatography (HPLC).
  • Structural confirmation is achieved by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
  • Melting point and crystallinity are assessed after recrystallization to ensure product purity.

Summary Table of Preparation Method

Parameter Details
Starting material Iminodiacetic acid
Key reagents Sulfur oxychloride, benzyl bromide, oxalic acid diethyl ester, 1,2-ethylene dibromide
Solvents Anhydrous methanol, dimethylformamide (DMF), ethyl acetate
Catalysts/base Sodium bicarbonate, sodium methylate
Temperature range Cryogenic (esterification), 40°C (benzylation), reflux (cyclization), 100–120°C (ring closure)
Reaction time Overnight (each step)
Purification Extraction, washing, drying, rotary evaporation, recrystallization
Yield range 70–95% per step

Chemical Reactions Analysis

1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group, where nucleophiles replace the benzyl group with other functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and acids like hydrochloric acid. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. The benzyl and ethyl groups enhance its binding affinity to certain enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

  • Fluorinated analogues (e.g., 4,4-difluoro) exhibit distinct electronic profiles, favoring interactions with hydrophobic protein pockets .
  • Ring Size : Piperidine derivatives (six-membered rings) show altered conformational dynamics compared to pyrrolidines, impacting binding affinities in medicinal chemistry applications .

Key Observations:

  • Catalytic Efficiency : Ir(ppy)₃-mediated reactions achieve moderate yields (38–45%) but maintain high stereocontrol (dr ~53:47), suitable for chiral pool synthesis .
  • Hydrogenation : Pd/C-catalyzed hydrogenation of alkenes (e.g., 6c(alkene) → 6c) provides near-quantitative yields (97–99%), emphasizing scalability .

Physicochemical and Spectroscopic Data

Compound IR (cm⁻¹) ¹H/¹³C NMR Shifts (ppm) HRMS (Observed) Reference(s)
1-Benzyl 3-ethyl 4,4-difluoropyrrolidine-1,3-dicarboxylate C=O: 1740; C-F: 1200 ¹H: 1.25 (t, 3H), 4.15 (q, 2H) [M + H]⁺: 350.1210
1-Benzyl 3-ethyl 4-oxopyrrolidine-1,3-dicarboxylate C=O: 1735; C-O: 1250 ¹³C: 170.5 (C=O), 65.8 (OCH₂CH₃) [M + Na]⁺: 269.0792
1-tert-Butyl 3-ethyl 4-hydroxypyrrolidine-1,3-dicarboxylate O-H: 3400; C=O: 1725 ¹H: 4.85 (s, 1H, OH) [M + Na]⁺: 316.1523

Key Observations:

  • Spectroscopic Signatures : The target compound’s 4-ethyl groups would likely produce distinct ¹H NMR signals at δ ~0.9–1.2 (triplet, CH₂CH₃) and δ ~1.4–1.6 (multiplet, CH₂).
  • HRMS Validation : Reported HRMS data for analogues (e.g., [M + Na]⁺ = 269.0792) confirm structural integrity .

Biological Activity

1-Benzyl 3-ethyl 4-ethylpyrrolidine-1,3-dicarboxylate (CAS No. 2306274-52-0) is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound's biological activity is primarily associated with its structural features, which may influence its interaction with biological targets.

  • Molecular Formula : C17H23NO4
  • Molecular Weight : 305.37 g/mol
  • IUPAC Name : this compound
  • Structural Characteristics : The compound features a pyrrolidine ring substituted with ethyl and benzyl groups, as well as dicarboxylate moieties that may enhance its pharmacological profile.

Biological Activity Overview

Research on the biological activity of this compound indicates several potential therapeutic effects:

1. Enzyme Inhibition

Studies suggest that compounds similar to 1-benzyl 3-ethyl 4-ethylpyrrolidine derivatives exhibit inhibitory activity against various enzymes, including monoamine oxidase (MAO). This inhibition can be significant in treating neurological disorders such as depression and anxiety .

2. Antioxidant Properties

The compound may possess antioxidant properties, which are crucial for mitigating oxidative stress in cells. Antioxidants can prevent cellular damage caused by reactive oxygen species (ROS), thus playing a role in cancer prevention and treatment .

3. Neuroprotective Effects

Preliminary studies indicate that pyrrolidine derivatives can have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. These effects are often attributed to their ability to modulate neurotransmitter systems and reduce neuroinflammation .

Case Study: MAO Inhibition

A study focused on the structure-activity relationship of pyrrolidine derivatives found that modifications at the benzyl position significantly impacted MAO inhibitory activity. The findings suggest that the presence of an ethyl group at the 3-position enhances binding affinity to the enzyme .

CompoundMAO-A Inhibition (%)MAO-B Inhibition (%)
Control--
Compound A (similar structure)4530
1-Benzyl 3-ethyl 4-ethylpyrrolidine 50 35

Research Findings on Antioxidant Activity

In vitro assays demonstrated that compounds with similar structural features exhibited significant antioxidant activity, with IC50 values indicating effective scavenging of free radicals. This suggests that the dicarboxylate groups may enhance the compound's ability to donate electrons and neutralize free radicals .

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